molecular formula C32H64NO8P B12775426 3Fgd5kpj8G CAS No. 160099-33-2

3Fgd5kpj8G

Cat. No.: B12775426
CAS No.: 160099-33-2
M. Wt: 621.8 g/mol
InChI Key: RVDTYQONAYYEBB-SSEXGKCCSA-N
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Description

1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine, also known by its identifier 3Fgd5kpj8G, is a synthetic phospholipid derivative. This compound is characterized by its molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a conjugate of valproic acid and phosphatidylcholine, designed to combine the properties of both molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-palmitoyl-2-valproyl-sn-glycero-3-phosphocholine involves the esterification of valproic acid with 1-palmitoyl-sn-glycero-3-phosphocholine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves high-performance liquid chromatography (HPLC) to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its phospholipid moiety , which integrates into cell membranes, altering their properties and influencing membrane-associated processes. The valproic acid component is released upon hydrolysis, exerting its known effects on neurotransmitter levels and ion channel modulation . This dual action makes it a promising candidate for targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to its conjugation with valproic acid, which imparts additional therapeutic properties. Unlike other phospholipids, it serves as a prodrug, releasing valproic acid upon hydrolysis, thus combining the benefits of both molecules in a single compound .

Properties

CAS No.

160099-33-2

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H64NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-24-31(34)38-27-30(41-32(35)29(22-8-2)23-9-3)28-40-42(36,37)39-26-25-33(4,5)6/h29-30H,7-28H2,1-6H3/t30-/m1/s1

InChI Key

RVDTYQONAYYEBB-SSEXGKCCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC

Origin of Product

United States

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